molecular formula C15H20ClN3O2 B2602849 1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea CAS No. 894021-19-3

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea

Cat. No.: B2602849
CAS No.: 894021-19-3
M. Wt: 309.79
InChI Key: ZROUNCWYENBZBF-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea is a synthetic organic compound characterized by its unique chemical structure

Scientific Research Applications

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea has a wide range of scientific research applications:

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, environmental impact, and safety measures associated with handling and disposing of the compound .

Future Directions

This involves predicting or suggesting future research directions or applications of the compound based on its properties and activities .

Preparation Methods

The synthesis of 1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea involves several steps. One common method includes the condensation reaction of N-substituted β-amino acids with ethyl acetoacetate in the presence of a basic catalyst such as piperidine . This reaction leads to the formation of the desired pyrrolidinone derivative, which is then further reacted with diethylurea under controlled conditions to yield the final product.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diethylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,1-diethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-3-18(4-2)15(21)17-12-9-14(20)19(10-12)13-7-5-11(16)6-8-13/h5-8,12H,3-4,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROUNCWYENBZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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